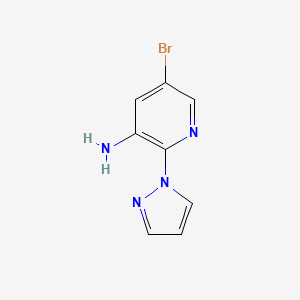

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-7(10)8(11-5-6)13-3-1-2-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKKNXFSZJUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Bromopyrazole Intermediates

A well-documented method for preparing brominated pyrazole derivatives, such as 5-bromo-1-methyl-1H-pyrazol-3-amine , involves a multi-step sequence starting from diethyl butynedioate and methylhydrazine (a pyrazole precursor):

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate, methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination of pyrazole ring | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis of ester to acid | Sodium hydroxide in ethanol | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | Azido dimethyl phosphate, tert-butyl alcohol, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Amination by hydrolysis | Trifluoroacetic acid in dichloromethane | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This route avoids hazardous reagents like n-butyl lithium and cyanogen bromide, offering a safer and scalable synthesis with good yields and operational simplicity.

Formation of Pyrazolyl-Pyridine Linkage

For the target compound 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine, the key step is the attachment of the pyrazole ring to the pyridine core at the 2-position. Literature on related pyrazolopyridine derivatives suggests:

- Starting from a brominated pyrazolopyridine intermediate, nucleophilic aromatic substitution or copper-catalyzed coupling can be employed.

- For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized by iodination followed by copper-catalyzed coupling with sulfonamide derivatives.

- The analogous approach for 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine would involve preparing a 3-amino-5-bromopyridine intermediate and then coupling with pyrazole or its derivatives under catalytic conditions.

Representative Synthetic Scheme for 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine (Inferred)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-amino-5-bromopyridine | Bromination of 3-aminopyridine derivatives or selective functionalization | Commercial or prepared intermediate |

| 2 | Preparation of pyrazole nucleophile | Pyrazole or substituted pyrazole with suitable leaving group or metalation | May involve deprotonation or metal-halogen exchange |

| 3 | Coupling reaction | Copper(I) catalysis (e.g., CuI), base (e.g., K2CO3), solvent (e.g., isopropanol), heat | Forms the C-N bond between pyrazole nitrogen and pyridine ring |

| 4 | Purification and characterization | Chromatography, recrystallization | Confirm structure by NMR, MS, elemental analysis |

This approach is consistent with methods used for related pyrazolopyridine derivatives and their functionalized analogs.

Comparative Data Table of Key Synthetic Parameters

Research Findings and Notes

- The patent method provides a robust and safer route to bromopyrazole amines, which can be adapted for pyrazole moieties in target molecules.

- Copper-catalyzed coupling reactions are well-established for constructing C-N bonds between heterocycles, applicable to linking pyrazole and pyridine rings.

- The amino group on the pyridine ring can be introduced by hydrolysis or substitution reactions, depending on the precursor.

- Spectroscopic characterization (NMR, IR, MS) and elemental analysis confirm the structure and purity of intermediates and final products.

- No highly toxic reagents like cyanogen bromide or pyrophoric reagents like n-butyl lithium are necessary in optimized routes, enhancing safety and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

- Substituted pyridines and pyrazoles depending on the nucleophile used.

- Pyridine N-oxides or dehalogenated pyridines from oxidation and reduction reactions .

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine | Pyridine | Br (C5), pyrazole (C2), NH2 (C3) | 253.09 | 1249484-03-4 | Medicinal chemistry |

| 3-(3-Bromophenyl)-1H-pyrazol-5-amine | Pyrazole | Br (phenyl), NH2 (C5) | 242.08 | 887591-61-9 | Material science |

| 5-Bromo-2-morpholinopyridin-3-amine | Pyridine | Br (C5), morpholine (C2), NH2 (C3) | 287.13 | N/A | Drug discovery |

| 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | Fused pyrazolo-pyridine | F (C5), NH2 (C3) | 178.14 | 405224-24-0 | Kinase inhibitors |

Biological Activity

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine features a bromine atom substituted on the pyridine ring and a pyrazole moiety, which is known for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and pyrazole precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity for subsequent biological evaluations .

1. Antitumor Activity

Recent studies have highlighted the potential of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine as an antitumor agent. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial enzyme involved in cell growth and metabolism. Inhibition of PI3K has been associated with reduced tumor cell proliferation and improved therapeutic outcomes in cancer treatment .

2. Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory effects. Research indicates that derivatives containing the pyrazole ring exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. In vivo studies using carrageenan-induced edema models have shown that these compounds can effectively reduce inflammation comparable to established anti-inflammatory drugs .

3. Antioxidant Activity

5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine has been evaluated for its antioxidant capabilities. The presence of the pyrazole moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Various assays, such as DPPH and superoxide radical scavenging tests, have confirmed its potential as a natural antioxidant .

Research Findings and Case Studies

A comprehensive review of literature from 2018 to 2021 reveals numerous studies focusing on the biological activities of pyrazole derivatives, including 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine. Key findings are summarized in the following table:

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine?

Methodological Answer:

The synthesis typically involves coupling pyrazole derivatives with brominated pyridines. A common approach is nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

- Step 1: React 5-bromo-3-aminopyridine with 1H-pyrazole using a base like triethylamine in anhydrous DMF at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylated derivatives.

Basic: How is the structure of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine validated?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- X-ray crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles .

- NMR spectroscopy: Compare experimental -NMR shifts (e.g., pyrazole protons at δ 7.8–8.2 ppm) with DFT-calculated values .

- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 253) using high-resolution ESI-MS .

Advanced: How to address low yields in the coupling step during synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., dehalogenation or over-alkylation). Mitigation strategies include:

- Catalyst optimization: Use CuI/Pd(PPh₃)₄ to enhance coupling efficiency .

- Solvent selection: Replace polar aprotic solvents (DMF) with toluene to reduce hydrolysis .

- Temperature control: Lower reaction temperature to 60°C with microwave assistance to suppress decomposition .

Monitor reaction progress via TLC or HPLC-MS to identify intermediates .

Advanced: What mechanisms underlie the biological activity of this compound?

Methodological Answer:

The bromine atom and pyrazole ring enable interactions with biological targets:

- Antimicrobial activity: Test via MIC assays against S. aureus and E. coli. The bromine enhances membrane penetration, while the pyrazole disrupts bacterial biofilms .

- Kinase inhibition: Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets in kinases like EGFR. Validate with SPR binding assays .

- Cytotoxicity profiling: Screen against cancer cell lines (e.g., HeLa) using MTT assays, comparing IC₅₀ values with control compounds .

Advanced: How to model electronic properties for drug design applications?

Methodological Answer:

Computational studies guide rational design:

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps .

- Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR modeling: Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using partial least squares regression .

Basic: What purification methods are effective for this compound?

Methodological Answer:

Purification depends on solubility and byproduct complexity:

- Recrystallization: Use ethanol/water (7:3 v/v) to isolate high-purity crystals (>95%) .

- Flash chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted pyrazole .

- HPLC: Apply a C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks (>99%) .

Advanced: How to resolve regioselectivity contradictions in substitution reactions?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing groups: The amine at position 3 activates the pyridine ring for electrophilic attack at position 2. Use NOESY NMR to confirm substitution patterns .

- Steric maps: Generate steric maps (e.g., using MOE) to predict accessibility of reaction sites. For example, bulky substituents on pyrazole may block position 4 .

- Kinetic vs. thermodynamic control: Vary reaction time and temperature. Shorter times (2h) favor kinetic products, while longer times (24h) favor thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.